N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-10-11-3-6-13(7-4-11)18-15(19)12-5-8-14(16)17-9-12/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJRBCRIQHSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Acyl Chloride Intermediate
The most straightforward method involves converting 6-fluoropyridine-3-carboxylic acid to its acyl chloride, followed by reaction with 4-(ethoxymethyl)aniline.
Procedure :
- Activation of Carboxylic Acid :
- Amidation :
- The acyl chloride is added dropwise to a solution of 4-(ethoxymethyl)aniline (1.1 eq.) and a base (e.g., triethylamine or pyridine) in DCM or tetrahydrofuran (THF) at 0°C. The mixture is stirred at room temperature for 12–24 hours.
- Yield: 70–85% after purification via silica gel chromatography (hexane/ethyl acetate).
Key Considerations :
Coupling Reagent-Mediated Synthesis
For laboratories avoiding acyl chlorides, carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, HBTU) facilitate direct amide bond formation.
Procedure :
- Reagent Selection :
- Reaction Conditions :
Advantages :
Solid-Phase Synthesis (Industrial Scale)
Patents highlight scalable approaches using inorganic bases and polar aprotic solvents for high-throughput production.
Procedure :
- Base-Catalyzed Coupling :
- Purification :
Industrial Relevance :
- Sodium hydroxide replaces costly coupling agents, reducing production costs.
- DMA enhances solubility of aromatic amines, enabling homogeneous reactions.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, DCM, TEA | 70–85% | High purity; short reaction time | Moisture-sensitive steps |
| Coupling Reagent (HATU) | HATU, DMF, DIPEA | 65–78% | Mild conditions; no SOCl₂ | Costly reagents; column purification |
| Industrial Scale (NaOH) | NaOH, DMA, 80–110°C | 80–88% | Cost-effective; scalable | High temperature; solvent recovery |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Purification Techniques
- Crystallization : Preferred for industrial batches using solvent/antisolvent systems (e.g., water/DMA).
- Chromatography : Necessary for lab-scale synthesis to remove unreacted aniline or coupling byproducts.
Challenges and Mitigation Strategies
Byproduct Formation :
Low Amine Reactivity :
Chemical Reactions Analysis
Types of Reactions
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Ethoxymethyl)benzoic acid derivative.
Reduction: N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential drug candidate in various therapeutic areas. Its structural features suggest that it may interact with specific biological targets, making it a subject of interest in drug discovery.
Anticancer Activity
Recent studies have indicated that N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated potency against certain types of tumors by inducing apoptosis and inhibiting tumor growth in preclinical models.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its selectivity and potency against targets such as PKMYT1 and MAP4K1, which are implicated in DNA damage response and tumor growth regulation .
Pharmacological Studies
Pharmacological evaluations have revealed the compound's influence on various biological pathways, making it a candidate for further development.
Bioavailability and Pharmacokinetics
Studies assessing the pharmacokinetic profile of the compound have shown favorable absorption characteristics, which are crucial for its development as an oral medication. The compound's metabolic stability and half-life are also being investigated to optimize its therapeutic efficacy .
Case Studies
Several case studies highlight the applications of this compound in clinical settings.
Preclinical Trials
In preclinical trials, the compound was administered to animal models bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Combination Therapies
The compound has also been explored in combination with other chemotherapeutic agents to enhance therapeutic outcomes. Studies suggest that it may sensitize cancer cells to existing treatments, thereby improving overall efficacy .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom and carboxamide group play crucial roles in enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycle Diversity :
- The target compound uses a pyridine core, whereas analogs like sparsentan () and the furopyridine derivative () employ benzenesulfonamide or fused heterocyclic systems. These differences influence electronic properties and target selectivity.
Fluorine Substitution :
- The 6-fluoro group in the target compound contrasts with the 4-fluorophenyl group in . Fluorine at the pyridine 6-position may enhance metabolic stability compared to aromatic fluorine in other positions .
Ethoxymethyl vs. Other Substituents :
- The ethoxymethyl group in the target compound provides moderate lipophilicity, whereas sparsentan’s ethoxymethylphenyl is part of a larger, rigid spirocyclic system (), likely improving receptor binding affinity .
Carboxamide Linkage: All compounds feature carboxamide bonds, critical for hydrogen bonding. However, the furopyridine derivative () includes additional substituents (trifluoroethylamino), which may alter solubility or pharmacokinetics .
Pharmacological and Physicochemical Properties
Table 2: Comparative Data (Hypothetical Extrapolation Based on Evidence)
Insights:
- Sparsentan (): High molecular weight and protein binding limit its solubility, necessitating formulation optimization. Its dual endothelin/angiotensin II receptor antagonism is linked to the spirocyclic core .
- Furopyridine Derivative (): The trifluoroethyl group increases hydrophobicity but may enhance blood-brain barrier penetration. LC/MS data () suggest stability under acidic conditions .
Biological Activity
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom and an ethoxymethyl group. The carboxamide functional group enhances its solubility and biological activity, making it a promising candidate for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The fluorine atom and carboxamide group are crucial for enhancing binding affinity and specificity. This interaction may lead to modulation of various signaling pathways, potentially inhibiting enzyme activity or altering receptor functions.
1. Pharmacological Properties
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. It has been studied for its role as a ligand in receptor binding studies, showcasing potential therapeutic applications in treating inflammatory diseases and certain cancers .
2. Inhibitory Effects
The compound has shown promise as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts. For instance, studies have demonstrated its potential as a plasma kallikrein inhibitor, suggesting applications in therapies targeting blood coagulation and inflammation .
Case Studies and Evaluations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
